molecular formula C16H13BrN2O3 B2473479 ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate CAS No. 1630101-74-4

ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate

Cat. No.: B2473479
CAS No.: 1630101-74-4
M. Wt: 361.195
InChI Key: QIMBNSRXYQXRGU-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is a complex organic compound that features a brominated benzoate ester linked to a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate involves the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is unique due to its specific combination of a brominated benzoate ester and a pyrrolo[2,3-b]pyridine moiety. This unique structure contributes to its potent inhibitory activity against FGFRs and its potential as a lead compound in cancer therapy .

Properties

IUPAC Name

ethyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-2-21-16(20)13-4-3-11(17)8-14(13)22-12-7-10-5-6-18-15(10)19-9-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMBNSRXYQXRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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